Esculentoside K

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Esculentoside K is a natural product found in Phytolacca acinosa with data available.

科学研究应用

Antiviral Activity

Mechanism of Action:

Esculentoside K has shown potential as an antiviral agent, particularly against coronaviruses. Research indicates that it can inhibit the binding of SARS-CoV-2 spike protein to the ACE2 receptor, which is crucial for viral entry into host cells. Molecular docking studies demonstrated strong binding affinity between this compound and the spike glycoprotein, suggesting its role as a lead compound in developing antiviral therapies against COVID-19 .

Case Study:

In vitro studies revealed that this compound effectively reduced viral replication during the attachment phase of infection. The compound's low toxicity and favorable pharmacokinetic profile make it a promising candidate for further development in antiviral drug formulations .

Anti-inflammatory Properties

Mechanism of Action:

this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and ERK. It has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease, including nephritis and acute lung injury .

Data Table: Anti-inflammatory Effects of this compound

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Zhang et al. (2014) | CCl4-induced liver injury | 20 mg/kg | Reduced TNF-α levels, improved liver function |

| Momenah et al. (2023) | Colorectal cancer cells | 16-24 µM | Inhibited cell proliferation and migration |

| Almutairi et al. (2023) | DNCB-induced dermatitis | Variable | Ameliorated symptoms, reduced oxidative stress |

Cancer Therapeutics

Mechanism of Action:

this compound has demonstrated antiproliferative effects against various cancer cell lines, particularly colorectal cancer. It induces cell cycle arrest at the G1 phase, leading to reduced proliferation and colony formation . The compound's ability to inhibit migration and invasion further supports its potential as an anticancer agent.

Case Study:

In a recent study, this compound was found to significantly decrease the viability of colorectal cancer cells with an IC50 ranging from 16 to 24 µM. The underlying mechanism involved modulation of cell cycle regulators and apoptotic pathways, indicating its multifaceted role in cancer therapy .

Wound Healing Applications

Mechanism of Action:

Recent advancements have explored the use of this compound in wound healing applications through novel delivery systems like chitosan/alginate nanoparticles. These nanoparticles provide sustained release of the active compound at the wound site, enhancing healing processes by promoting cellular proliferation and reducing inflammation .

Case Study:

A study utilizing these nanoparticles demonstrated improved healing rates in burn wound models, showcasing the practical application of this compound in regenerative medicine .

属性

CAS 编号 |

130364-34-0 |

|---|---|

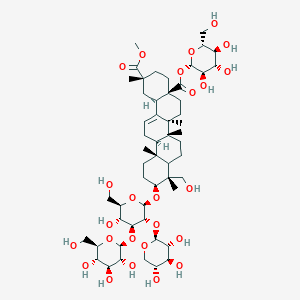

分子式 |

C54H86O25 |

分子量 |

1135.2 g/mol |

IUPAC 名称 |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C54H86O25/c1-49(47(69)71-6)13-15-54(48(70)79-45-40(68)37(65)34(62)27(19-56)74-45)16-14-52(4)23(24(54)17-49)7-8-30-50(2)11-10-31(51(3,22-58)29(50)9-12-53(30,52)5)76-46-42(78-43-38(66)32(60)25(59)21-72-43)41(35(63)28(20-57)75-46)77-44-39(67)36(64)33(61)26(18-55)73-44/h7,24-46,55-68H,8-22H2,1-6H3/t24-,25-,26-,27-,28-,29?,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |

InChI 键 |

AMQRUZXXGQEOGN-IOQLHXQASA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

手性 SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

同义词 |

esculentoside K Glu-Xyl-Glu-Glu-PA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。